molecular formula C16H17NO6 B14958338 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid

2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid

Cat. No.: B14958338
M. Wt: 319.31 g/mol
InChI Key: SQMWWMUHXZKECN-SECBINFHSA-N
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Description

2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is a commercially available compound.

    Amidation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an amidation reaction with 3-bromopropanoic acid to form the intermediate 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid.

    Final Product Formation: The intermediate is then reacted with propanoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of chromen-2-one derivatives with ketone or aldehyde functional groups.

    Reduction: Formation of chromen-2-one derivatives with alcohol functional groups.

    Substitution: Formation of halogenated or alkylated chromen-2-one derivatives.

Scientific Research Applications

2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid.

    3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: An intermediate in the synthesis process.

    4-Methylumbelliferone: A structurally related compound with similar biological activities.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its diverse range of applications in scientific research make it a valuable compound in the field of medicinal chemistry.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

(2R)-2-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C16H17NO6/c1-8-11-4-3-10(18)7-13(11)23-16(22)12(8)5-6-14(19)17-9(2)15(20)21/h3-4,7,9,18H,5-6H2,1-2H3,(H,17,19)(H,20,21)/t9-/m1/s1

InChI Key

SQMWWMUHXZKECN-SECBINFHSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(C)C(=O)O

Origin of Product

United States

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